N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 156809-40-4
VCID: VC7416950
InChI: InChI=1S/C16H11ClN2O2S/c17-12-6-8-13(9-7-12)19-14(20)10-22-16(19)18-15(21)11-4-2-1-3-5-11/h1-9H,10H2
SMILES: C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=C(C=C3)Cl
Molecular Formula: C16H11ClN2O2S
Molecular Weight: 330.79

N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

CAS No.: 156809-40-4

Cat. No.: VC7416950

Molecular Formula: C16H11ClN2O2S

Molecular Weight: 330.79

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide - 156809-40-4

Specification

CAS No. 156809-40-4
Molecular Formula C16H11ClN2O2S
Molecular Weight 330.79
IUPAC Name N-[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
Standard InChI InChI=1S/C16H11ClN2O2S/c17-12-6-8-13(9-7-12)19-14(20)10-22-16(19)18-15(21)11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key VSKOHMDGOJTWPI-VLGSPTGOSA-N
SMILES C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

N-[(2Z)-3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide (Molecular Formula: C₁₆H₁₂ClN₂O₂S; Molecular Weight: 296.3 g/mol) features a thiazolidinone core substituted with a 4-chlorophenyl group at position 3 and a benzamide moiety at position 2 . The (2Z) configuration indicates a planar arrangement of the imine group, critical for stabilizing the conjugated system . Key structural identifiers include:

  • SMILES: ClC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=CC=C3

  • InChIKey: UBXWNTMAWNECPE-UHFFFAOYSA-N

Spectral Data

While direct spectral data for this compound is limited, analogous thiazolidinones exhibit characteristic IR absorptions at 1630–1650 cm⁻¹ (C=O stretch of the thiazolidinone ring) and 740–750 cm⁻¹ (C-S-C vibration) . ¹H NMR spectra of similar derivatives show signals for aromatic protons (δ 7.2–8.1 ppm) and methylene groups adjacent to sulfur (δ 3.8–4.2 ppm) .

Physicochemical Properties

PropertyValue
Molecular Weight296.3 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Predicted)~3.2 (Moderate lipophilicity)

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide likely follows a multi-step protocol analogous to methods described for related thiazolidinones :

  • Hydrazide Formation: 4-Chlorobenzoic acid hydrazide is prepared via esterification and subsequent hydrazinolysis.

  • Thiazolidinone Cyclization: Reaction with mercaptoacetic acid in the presence of ZnCl₂ as a catalyst forms the thiazolidinone ring .

  • Benzamide Conjugation: Acylation with benzoyl chloride introduces the benzamide group.

Key Reaction:

Hydrazide+Mercaptoacetic AcidZnCl2Thiazolidinone IntermediateBenzoyl ChlorideTarget Compound\text{Hydrazide} + \text{Mercaptoacetic Acid} \xrightarrow{\text{ZnCl}_2} \text{Thiazolidinone Intermediate} \xrightarrow{\text{Benzoyl Chloride}} \text{Target Compound}

Purification and Validation

Purification typically involves column chromatography (silica gel, benzene:chloroform eluent) followed by recrystallization from ethanol . Purity is assessed via HPLC (>98%), with structural confirmation through FT-IR, NMR, and mass spectrometry .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The thiazolidinone ring serves as a bioisostere for β-lactam antibiotics, offering resistance to enzymatic degradation .

  • Structure-Activity Relationships (SAR):

    • Electron-withdrawing groups (e.g., Cl) at the phenyl ring enhance antibacterial potency .

    • Planar benzamide groups improve DNA intercalation capacity .

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